5-Methyl-2,6-diphenylcyclohex-2-EN-1-one

Catalog No.
S13039101
CAS No.
143674-70-8
M.F
C19H18O
M. Wt
262.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2,6-diphenylcyclohex-2-EN-1-one

CAS Number

143674-70-8

Product Name

5-Methyl-2,6-diphenylcyclohex-2-EN-1-one

IUPAC Name

5-methyl-2,6-diphenylcyclohex-2-en-1-one

Molecular Formula

C19H18O

Molecular Weight

262.3 g/mol

InChI

InChI=1S/C19H18O/c1-14-12-13-17(15-8-4-2-5-9-15)19(20)18(14)16-10-6-3-7-11-16/h2-11,13-14,18H,12H2,1H3

InChI Key

WBECLIBDKFXZLT-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C(C(=O)C1C2=CC=CC=C2)C3=CC=CC=C3

5-Methyl-2,6-diphenylcyclohex-2-en-1-one is an organic compound belonging to the class of cyclohexenones. Its structure features a cyclohexene ring substituted with two phenyl groups and a methyl group, which contributes to its unique chemical properties. The compound is characterized by its enone functional group, which imparts reactivity typical of α,β-unsaturated carbonyl compounds. The presence of multiple aromatic rings enhances its stability and potential for various chemical interactions.

Research indicates that compounds related to 5-Methyl-2,6-diphenylcyclohex-2-en-1-one exhibit significant biological activities:

  • Antibacterial Properties: Derivatives of this compound have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
  • Anti-inflammatory Activity: These compounds have also demonstrated anti-inflammatory effects, particularly through inhibition of protein denaturation processes .
  • Potential Anticancer Activity: Some studies suggest that similar compounds may have cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms of action.

Several synthesis methods have been developed for 5-Methyl-2,6-diphenylcyclohex-2-en-1-one:

  • Aldol Condensation: This method involves the condensation of appropriate aldehydes or ketones under basic conditions followed by dehydration to form the enone.
  • Grignard Reactions: Utilizing Grignard reagents with suitable carbonyl precursors can yield this compound effectively through nucleophilic addition followed by subsequent reactions .
  • Photochemical Synthesis: Irradiation of specific precursors under controlled conditions can lead to the formation of 5-Methyl-2,6-diphenylcyclohex-2-en-1-one through rearrangement and elimination processes .

5-Methyl-2,6-diphenylcyclohex-2-en-1-one has potential applications in various fields:

  • Pharmaceuticals: Its derivatives may serve as lead compounds for developing new antibacterial or anti-inflammatory drugs.
  • Material Science: The compound's unique structural properties could be exploited in the design of advanced materials or polymers.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

Studies on the interactions of 5-Methyl-2,6-diphenylcyclohex-2-en-1-one with biological targets have revealed promising results:

  • Molecular Docking Studies: These studies indicate strong binding affinities with specific bacterial proteins, suggesting potential as a novel antibiotic candidate .
  • In Vitro Studies: Experiments demonstrate its ability to inhibit key enzymes involved in inflammation and bacterial resistance mechanisms.

Several compounds share structural similarities with 5-Methyl-2,6-diphenylcyclohex-2-en-1-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
3,5-DiphenylcyclohexenoneTwo phenyl groups on a cyclohexene ringExhibits strong electrophilic character
4-Methyl-5,5-diphenylcyclohexenoneMethyl and two phenyl groupsNotable for photochemical reactivity
4-DiphenylmethylcyclohexenoneOne phenyl group replaced by a diphenylmethyl groupEnhanced steric hindrance affecting reactivity

These compounds are unique in their reactivity profiles and biological activities. For instance, while 3,5-diphenylcyclohexenone is known for its electrophilic properties, 4-methyl derivatives may exhibit enhanced photochemical behavior due to their structural characteristics.

XLogP3

4.7

Hydrogen Bond Acceptor Count

1

Exact Mass

262.135765193 g/mol

Monoisotopic Mass

262.135765193 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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